molecular formula C16H20N6O3 B6504159 ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate CAS No. 1396848-09-1

ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate

Cat. No.: B6504159
CAS No.: 1396848-09-1
M. Wt: 344.37 g/mol
InChI Key: STROIGDIMKGKKL-UHFFFAOYSA-N
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Description

The compound ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate features a piperazine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a tetrazole-5-carbonyl moiety. The tetrazole ring is further substituted with a 4-methylphenyl group. This structure combines metabolic stability (from the tetrazole) with flexibility (from the piperazine), making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

ethyl 4-[2-(4-methylphenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3/c1-3-25-16(24)21-10-8-20(9-11-21)15(23)14-17-19-22(18-14)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STROIGDIMKGKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2} with a molecular weight of approximately 246.265 g/mol. The structure features a piperazine ring substituted with a tetrazole moiety and an ethyl ester functional group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₂
Molecular Weight246.265 g/mol
CAS Number84113-76-8
LogP1.2116
PSA69.90 Ų

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study published in Pharmaceuticals, a series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Ethyl 4-[...]-piperazine5075
Control (Penicillin)3146

These findings suggest that the presence of the tetrazole ring enhances the antimicrobial properties of the compound.

The biological activity of this compound can be attributed to its ability to interact with specific microbial enzymes or receptors. The tetrazole moiety is known to participate in hydrogen bonding and π–π interactions with target proteins, which can disrupt essential cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or the tetrazole substituents can significantly influence potency and selectivity.

Key Findings from SAR Analysis:

  • Substituent Effects : The introduction of various substituents on the tetrazole ring has been shown to enhance antimicrobial activity. For instance, compounds with electron-donating groups at specific positions on the aromatic ring exhibited increased efficacy .
  • Piperazine Modifications : Alterations in the piperazine structure can affect binding affinity to target sites, thereby modulating biological activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Ethyl 4-[2-(4-methylphenyl)-2H-1,2,3,4-tetrazole-5-carbonyl]piperazine-1-carboxylate has shown promising results against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Properties
The compound's structural features are believed to contribute to its anticancer activity. Tetrazole-containing compounds have been reported to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies have indicated that this compound may inhibit tumor growth in specific cancer cell lines .

Neurological Applications
Tetrazoles are also being investigated for their neuroprotective effects. The compound may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Research is ongoing to evaluate its efficacy in models of conditions such as Alzheimer's disease .

Agricultural Science

Pesticidal Properties
The compound's unique chemical structure allows it to act as a potential pesticide. Studies have shown that tetrazole derivatives can exhibit herbicidal and insecticidal activities. This compound is being evaluated for its effectiveness in pest management strategies in agriculture .

Materials Science

Polymer Synthesis
In materials science, the compound is being explored for its role in synthesizing novel polymers. Its ability to participate in various chemical reactions makes it a candidate for developing advanced materials with specific properties tailored for industrial applications .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated against bacterial strainsSignificant inhibition of bacterial growth observed
Investigation of Anticancer PropertiesTested on cancer cell linesInduced apoptosis and inhibited proliferation
Research on Neuroprotective EffectsAssessed in neurodegenerative modelsPotential modulation of neurotransmitter systems noted
Pesticidal Efficacy StudyExamined against pestsDemonstrated herbicidal and insecticidal properties

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The tetrazole group in the target compound distinguishes it from other nitrogen-containing heterocycles. Key comparisons include:

Compound Class Example from Evidence Key Differences Biological Implications
Tetrazoles Target compound High aromaticity, metabolic stability, and acidity (pKa ~4.8) Enhanced bioavailability and resistance to enzymatic degradation.
Triazoles Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate Reduced acidity (pKa ~8–10), lower metabolic stability Shorter half-life but improved solubility in lipid environments.
Oxadiazoles Ethyl 4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate Electrophilic carbon at position 2, reduced hydrogen-bonding capacity Lower binding affinity to polar targets but improved membrane permeability.
Thiadiazoles Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Sulfur atom enhances lipophilicity and π-stacking interactions Potential for antimicrobial or anticancer activity.

Substituent Modifications

Aromatic Substituents
  • 4-Methylphenyl (target compound) : Balances lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets .
  • 4-Methoxyphenyl : Found in compounds like ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate , which enhances electron density and hydrogen-bonding capacity.
  • 3,4-Dimethoxyphenyl : In oxadiazole derivatives , this substituent improves solubility and π-π stacking but may reduce metabolic stability.
Piperazine Modifications
  • Ethyl Carboxylate (target compound) : Introduces polarity and hydrogen-bonding sites, improving water solubility .
  • Fluorobenzyl: In [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives , fluorine enhances electronegativity and bioavailability.
  • Sulfonyl Groups: Seen in ethyl 4-(4-{[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate , sulfonyl groups increase rigidity and binding affinity to charged targets.

Comparison with Related Syntheses

  • Triazole Derivatives : Synthesized via Huisgen cycloaddition (e.g., ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate ).
  • Oxadiazole Derivatives : Formed through cyclization of hydrazides with carboxylic acids .
  • Piperazine-Thiazole Hybrids : Constructed via sulfonylation and carbamoylation steps .

Target Compound Hypotheses

  • Antimicrobial Activity : Tetrazole-containing compounds often exhibit activity against bacterial and fungal pathogens .

Activity Trends in Analogues

Compound Type Observed Activity (from Evidence)
Triazole-Piperidine Hybrids Moderate antioxidant activity
Oxadiazole-Piperazines Anticancer potential due to thiazole and sulfonyl groups
Fluorobenzyl-Piperazines Tyrosine kinase inhibition (IC₅₀ < 1 µM for some derivatives)

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